2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone

Descripción general

Descripción

2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone is a synthetic lactone that has drawn significant scientific interest for its anti-carcinogenic characteristics . It has the ability to prompt apoptosis in malignant cells . Its potential utility in treating a range of cancer forms, including breast and ovarian cancer, has been explored extensively .

Molecular Structure Analysis

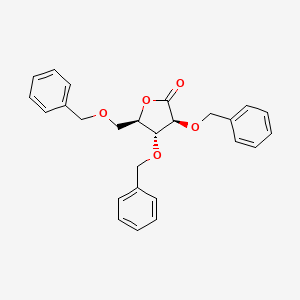

The molecular formula of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone is C26H28O5 . It has an average mass of 420.497 Da and a monoisotopic mass of 420.193665 Da . It has 3 of 4 defined stereocentres .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone include a molecular weight of 420.5 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has 10 rotatable bond counts .Aplicaciones Científicas De Investigación

Synthesis of Imino-L-Arabinitol-C-Glycosyl Compounds

The compound has been used in the preparation of imino-L-arabinitol-C-glycosyl compounds, which are simplified UDP-Gal f-transferase inhibitors . This application is part of ongoing research directed towards iminosugars .

Preparation of 4-Deazaformycin A

“2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone” is used in the synthesis of 4-deazaformycin A . The synthesis involves several steps, with the first key step being the condensation of suitably substituted, lithiated 4-picoline with 2,3,5-tri-O-benzyl-d-ribonolactone .

Synthesis of Remdesivir

Although not directly related to “2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone”, its close relative “2,3,5-Tri-O-benzyl-D-ribonolactone” holds significant importance in pharmaceutical chemistry, particularly in the synthesis of remdesivir . Remdesivir is an antiviral medication that has gained attention due to its potential efficacy against various RNA viruses, including coronaviruses such as SARS-CoV-2 .

Mecanismo De Acción

Target of Action

It is a synthetic lactone that has drawn significant scientific interest for its potential anti-carcinogenic characteristics .

Mode of Action

It has been suggested that it may prompt apoptosis in malignant cells . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment.

Result of Action

Its potential anti-carcinogenic properties suggest that it may induce cell death in malignant cells, potentially aiding in the treatment of various forms of cancer, including breast and ovarian cancer .

Propiedades

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBSABBBAUMCZ-SDHSZQHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.